molecular formula C11H5ClF3NO3 B1474287 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1159978-81-0

3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1474287
CAS No.: 1159978-81-0
M. Wt: 291.61 g/mol
InChI Key: ZJHAYVJVAXHPHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H5ClF3NO3 and its molecular weight is 291.61 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound with significant biological activity. Its molecular formula is C11H5ClF3NO3, and it has been studied for various pharmacological properties, particularly in the context of anti-inflammatory and analgesic effects.

  • Molecular Weight : 291.61 g/mol
  • SMILES Notation : OC(=O)c1c(noc1C(F)(F)F)-c2ccc(Cl)cc2
  • InChI Key : ZJHAYVJVAXHPHX-UHFFFAOYSA-N

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including this compound. The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Findings

  • Inhibition of COX Enzymes :
    • The compound demonstrated a significant inhibitory effect on COX-2 with an IC50 value of approximately 0.02–0.04 μM, indicating its potential as a potent anti-inflammatory agent compared to standard drugs like diclofenac .
  • Analgesic Activity :
    • In vivo studies indicated that this compound exhibited substantial analgesic effects, with inhibition rates comparable to those of established analgesics like celecoxib .

Comparative Efficacy Table

Compound NameCOX-2 Inhibition (IC50)Analgesic Efficacy (%)
This compound0.02–0.04 μMComparable to celecoxib
Diclofenac31.4 μg/mLStandard reference
CelecoxibED50 = 82.2 μmol/kgReference standard

The mechanism by which this compound exerts its biological effects involves the modulation of inflammatory pathways through the inhibition of prostaglandin synthesis via COX inhibition. This leads to reduced levels of inflammatory cytokines such as TNF-α, contributing to its analgesic properties .

Research Findings and Implications

  • Molecular Dynamics Studies :
    • Molecular dynamics simulations have been employed to predict the binding affinities of isoxazole derivatives to various biological targets, including the farnesoid X receptor (FXR), which plays a role in lipid metabolism and inflammation . This suggests that the compound may have broader applications in metabolic disorders beyond its anti-inflammatory properties.
  • Safety Profile :
    • Preliminary toxicity assessments indicate that compounds similar to this compound exhibit favorable gastrointestinal safety profiles, making them suitable candidates for further development into therapeutic agents .

Scientific Research Applications

Biological Applications

The compound exhibits various biological activities that make it a candidate for further research and development:

  • Anticonvulsant Activity : Isoxazole derivatives have been studied for their potential anticonvulsant properties. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, leading to improved efficacy in treating seizure disorders.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects. The chlorophenyl substituent may play a role in modulating inflammatory pathways, making this compound a candidate for developing anti-inflammatory agents .
  • Antimicrobial Activity : The structural features of this compound suggest potential antimicrobial properties. Research into its analogs has shown that modifications can lead to enhanced activity against various pathogens.

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Structure-Activity Relationship (SAR) Studies : By synthesizing analogs with different substituents, researchers can investigate how these changes affect biological activity. This approach is crucial for optimizing drug candidates and understanding the mechanisms of action .
  • Development of Complex Molecules : The compound can be utilized in synthetic pathways to create more complex derivatives, which may possess enhanced properties or novel activities.

Case Studies

  • Anticonvulsant Research : A study evaluated the anticonvulsant effects of various isoxazole derivatives, including those with trifluoromethyl substitutions. Results indicated that specific modifications could significantly enhance efficacy against induced seizures in animal models.
  • Anti-inflammatory Activity : Research demonstrated that certain isoxazole derivatives exhibited promising anti-inflammatory effects through inhibition of key inflammatory mediators. The inclusion of halogenated groups like chlorine was found to increase potency.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHAYVJVAXHPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167599
Record name 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159978-81-0
Record name 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159978-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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